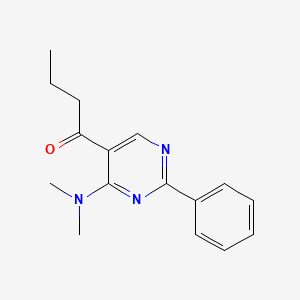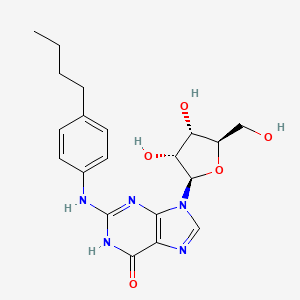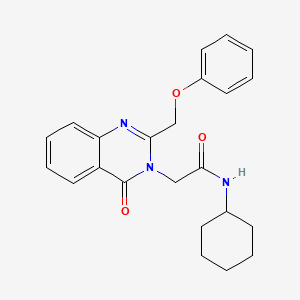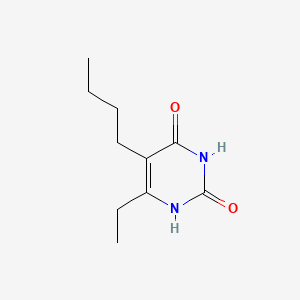![molecular formula C56H74O10 B12910721 Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 765954-09-4](/img/structure/B12910721.png)
Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dodecyloxy groups attached to benzoyl moieties, which are further linked to phenyl rings and adipate groups. The molecular structure of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate allows it to exhibit specific chemical and physical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the esterification of 4-(dodecyloxy)benzoic acid with 4-hydroxybenzoyl chloride, followed by the reaction with adipic acid. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the benzoyl or phenyl rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of polymers and other materials with specific properties, such as low dielectric constants and high thermal stability
Mechanism of Action
The mechanism of action of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its functional groups. The dodecyloxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and stability. The adipate moiety provides flexibility to the molecule, allowing it to adapt to different environments and interact with various pathways.
Comparison with Similar Compounds
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate can be compared with similar compounds such as:
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) hexanedioate: Similar structure but with a hexanedioate group instead of adipate, leading to different physical and chemical properties.
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate: Contains a heptanedioate group, which affects its reactivity and applications. The uniqueness of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate lies in its specific combination of functional groups, providing a balance of stability and reactivity that is valuable in various applications.
Properties
CAS No. |
765954-09-4 |
|---|---|
Molecular Formula |
C56H74O10 |
Molecular Weight |
907.2 g/mol |
IUPAC Name |
bis[4-(4-dodecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C56H74O10/c1-3-5-7-9-11-13-15-17-19-23-43-61-47-31-27-45(28-32-47)55(59)65-51-39-35-49(36-40-51)63-53(57)25-21-22-26-54(58)64-50-37-41-52(42-38-50)66-56(60)46-29-33-48(34-30-46)62-44-24-20-18-16-14-12-10-8-6-4-2/h27-42H,3-26,43-44H2,1-2H3 |
InChI Key |
RVVFZYGNWJAYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12910674.png)

![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)


![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)



![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)
![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)
